7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
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Overview
Description
7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves the alkylation reaction of 7,8-dihydroxy-4-methylcoumarin with morpholine. This reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone .
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve green chemistry principles. These methods use green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted coumarins from substitution reactions .
Scientific Research Applications
7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 7 and 8 play a crucial role in its biological activity by forming hydrogen bonds with target molecules. The morpholin-4-ylmethyl group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Lacks the morpholin-4-ylmethyl group, making it less soluble and bioavailable.
7,8-Dihydroxy-4-phenylcoumarin: Contains a phenyl group instead of a morpholin-4-ylmethyl group, altering its chemical and biological properties.
Uniqueness
7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to its combination of hydroxyl groups and the morpholin-4-ylmethyl group, which confer enhanced solubility, bioavailability, and a broad spectrum of biological activities .
Properties
IUPAC Name |
7,8-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFWTCOFBHFVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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